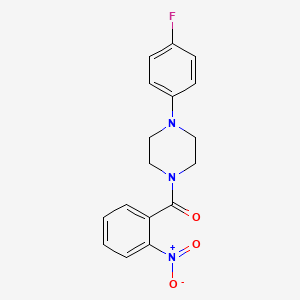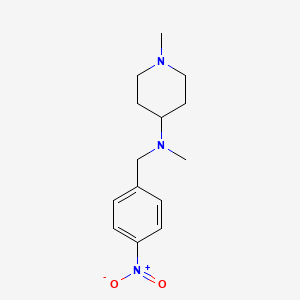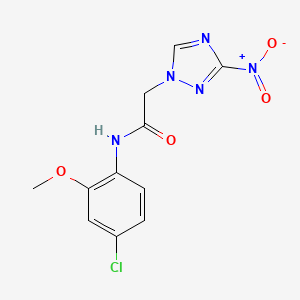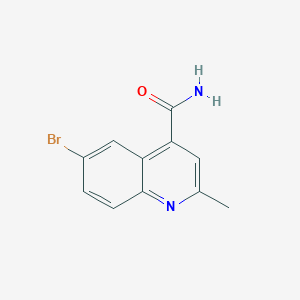![molecular formula C16H20N2O2 B5689829 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene, also known as APDO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. APDO belongs to the spiro compounds family, which are characterized by having a unique structure that consists of two fused rings.
作用機序
The exact mechanism of action of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis. In neurodegenerative diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. In infectious diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and physiological effects:
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have various biochemical and physiological effects, depending on the application. In cancer research, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to improve cognitive function and have neuroprotective effects. In infectious diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have antimicrobial activity and disrupt the cell membrane of bacteria and fungi.
実験室実験の利点と制限
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications. However, there are also limitations to using 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene in lab experiments, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research and development of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene. One potential direction is to further investigate its therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. Another direction is to explore its potential as a drug delivery system, as the spiro structure of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has unique properties that may make it an effective carrier for other drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene and to optimize its synthesis method for larger-scale production.
Conclusion:
In conclusion, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene, or 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene, is a heterocyclic compound that has shown potential therapeutic applications in various fields of medicine. Its unique spiro structure and biochemical and physiological effects make it a promising candidate for further research and development. While there are limitations to using 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene in lab experiments, its potential benefits make it a valuable compound for scientific research.
合成法
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene can be synthesized through a multi-step reaction that involves the reaction of 2-phenylglycidic acid with hydrazine hydrate to form 2-phenyl-3-hydrazino-propanoic acid. The resulting compound is then reacted with acetic anhydride to form 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene. The synthesis of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been optimized to achieve high yields and purity, making it a viable option for scientific research.
科学的研究の応用
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has shown potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurodegenerative diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have neuroprotective effects, which can help in the treatment of diseases such as Alzheimer's and Parkinson's. In infectious diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have antimicrobial activity, making it a potential candidate for the treatment of bacterial and fungal infections.
特性
IUPAC Name |
1-(2-phenyl-1-oxa-3,4-diazaspiro[4.6]undec-2-en-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13(19)18-16(11-7-2-3-8-12-16)20-15(17-18)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENRARGULKOQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCCCC2)OC(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-en-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-3-{[(3R)-3-pyrrolidinylamino]sulfonyl}benzamide hydrochloride](/img/structure/B5689748.png)

![1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5689761.png)
![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-butenamide](/img/structure/B5689769.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5689781.png)



![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)

![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)

![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)